molecular formula C19H23N3O2S B11306446 5-butoxy-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol

5-butoxy-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol

Cat. No.: B11306446
M. Wt: 357.5 g/mol
InChI Key: JSZNMSAOSSCBAW-UHFFFAOYSA-N
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Description

5-butoxy-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol is a complex organic compound featuring a phenol group substituted with butoxy, ethyl, and a pyrazolyl-thiazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-butoxy-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrazole intermediates, followed by their coupling with a phenol derivative. Common reagents include butyl bromide for the butoxy group, ethyl iodide for the ethyl group, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the formation of more complex molecules through coupling reactions.

Biology: It may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays.

Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 5-butoxy-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol exerts its effects depends on its interaction with molecular targets. For instance, if used as a pharmaceutical, it may bind to specific enzymes or receptors, altering their activity. The thiazole and pyrazole moieties are known to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir.

    Pyrazole Derivatives: Compounds like celecoxib and rimonabant.

Uniqueness: The unique combination of butoxy, ethyl, and pyrazolyl-thiazolyl groups in 5-butoxy-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H23N3O2S

Molecular Weight

357.5 g/mol

IUPAC Name

5-butoxy-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]phenol

InChI

InChI=1S/C19H23N3O2S/c1-4-6-7-24-17-9-16(23)14(8-13(17)5-2)18-15(10-20-22-18)19-21-12(3)11-25-19/h8-11,23H,4-7H2,1-3H3,(H,20,22)

InChI Key

JSZNMSAOSSCBAW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=C(C=C1CC)C2=C(C=NN2)C3=NC(=CS3)C)O

Origin of Product

United States

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